N-cycloheptyl-2,6-dimethoxybenzamide
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Overview
Description
N-cycloheptyl-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol It is a benzamide derivative characterized by the presence of a cycloheptyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with cycloheptylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of N-cycloheptyl-2,6-dimethoxybenzylamine.
Substitution: Formation of halogenated derivatives such as 2,6-dibromo-N-cycloheptylbenzamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe to study biological processes involving amide-containing compounds.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2,6-dimethoxybenzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets would depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: Lacks the cycloheptyl group, making it less hydrophobic and potentially less bioactive.
N-cyclohexyl-2,6-dimethoxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group, which may affect its steric properties and reactivity.
N-cycloheptyl-2,3-dimethoxybenzamide: Similar structure but with methoxy groups in different positions, potentially altering its electronic properties and reactivity.
Uniqueness
N-cycloheptyl-2,6-dimethoxybenzamide is unique due to the presence of both cycloheptyl and methoxy groups, which confer specific steric and electronic properties. These features may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-cycloheptyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H23NO3/c1-19-13-10-7-11-14(20-2)15(13)16(18)17-12-8-5-3-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18) |
InChI Key |
BUVORGHVHAIXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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